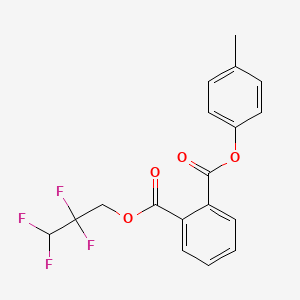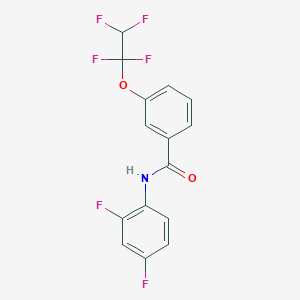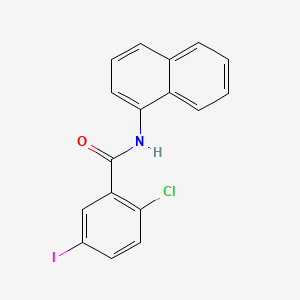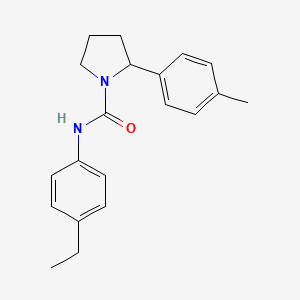![molecular formula C16H14N2O3S B6119514 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6119514.png)
2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one can have a range of biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
2. Modulation of receptor activity: Research has demonstrated that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one can modulate the activity of various receptors, including GABA and adenosine receptors.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a valuable tool for investigating various biochemical and physiological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in non-polar solvents is relatively low, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research involving 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Exploration of the potential therapeutic applications of this compound, particularly in the areas of antimicrobial and anticancer therapy.
3. Investigation of the structure-activity relationships of this compound, in order to develop more potent and selective analogs.
In conclusion, 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is a valuable tool for investigating various biochemical and physiological processes. Its unique chemical properties make it a promising candidate for future scientific research, particularly in the areas of antimicrobial and anticancer therapy. Further studies on the mechanism of action and structure-activity relationships of this compound are needed to fully understand its potential applications.
合成法
The synthesis of 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-furylacetaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water and ethanol.
科学的研究の応用
2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one has been used in a variety of scientific research applications, including:
1. Antimicrobial activity: Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi.
2. Anticancer activity: Research has demonstrated that 2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one has the potential to inhibit the growth of cancer cells.
3. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
(5E)-2-(furan-2-ylmethylimino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)9-14-15(19)18-16(22-14)17-10-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,17,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXNDNIRGRBKE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2-[(furan-2-ylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![4-{[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6119469.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)


![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)
![2-(methoxymethyl)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B6119533.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)